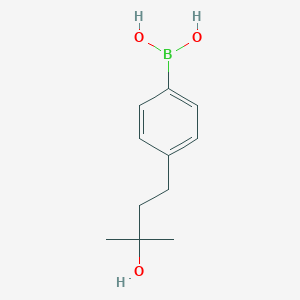
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-hydroxy-3-methylbutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a 3-hydroxy-3-methylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps might include recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with diol-containing biomolecules.
Medicine: Explored for its potential in drug development, particularly as a protease inhibitor or in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diol-containing molecules, making it useful in various biochemical applications. The compound can also participate in catalytic cycles, such as those in Suzuki-Miyaura coupling, where it undergoes transmetalation with palladium complexes to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group on the phenyl ring, similar in reactivity but different in substitution pattern.
3-Hydroxy-4-methoxyphenylboronic acid: Features a methoxy group in addition to the hydroxyl group, offering different electronic properties.
Uniqueness: (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid is unique due to the presence of the 3-hydroxy-3-methylbutyl group, which imparts distinct steric and electronic effects. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and medicinal chemistry.
Propiedades
Número CAS |
1410792-52-7 |
|---|---|
Fórmula molecular |
C11H17BO3 |
Peso molecular |
208.06 g/mol |
Nombre IUPAC |
[4-(3-hydroxy-3-methylbutyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13-15H,7-8H2,1-2H3 |
Clave InChI |
FSOSZMOSYAAMQD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CCC(C)(C)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)
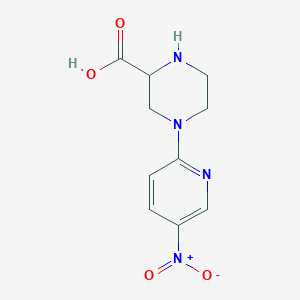
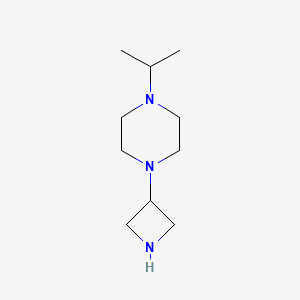


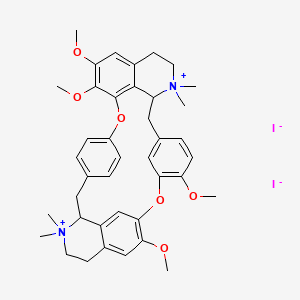
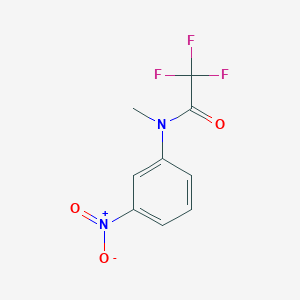

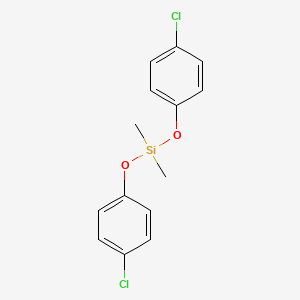
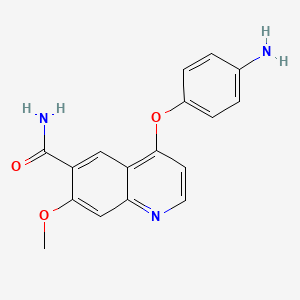

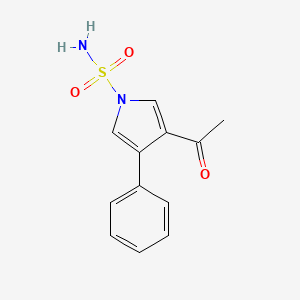
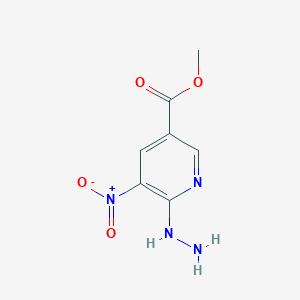
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)
